molecular formula C16H16N2O4S B2538512 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034340-93-5

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No.: B2538512
CAS No.: 2034340-93-5
M. Wt: 332.37
InChI Key: AXKRFQXTSQDLSR-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a complex organic compound that features a thiophene ring, an acetyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, 5-acetylthiophene, which undergoes a series of reactions to introduce the ethyl and benzo[d][1,3]dioxole groups. The final step usually involves the formation of the urea linkage under controlled conditions, such as using a coupling reagent like carbodiimide in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-4-yl)urea: Similar structure but with a different position of the dioxole ring.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-6-yl)urea: Another positional isomer.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10(19)15-5-3-12(23-15)6-7-17-16(20)18-11-2-4-13-14(8-11)22-9-21-13/h2-5,8H,6-7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKRFQXTSQDLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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